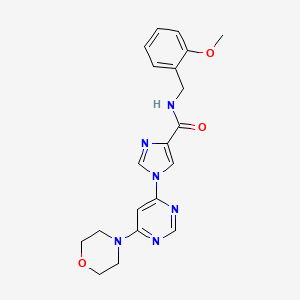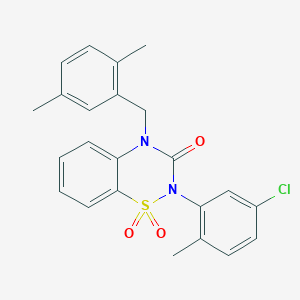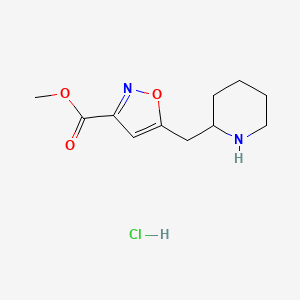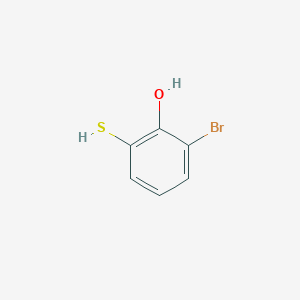
N~4~-(2-methoxybenzyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N~4~-(2-methoxybenzyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide is a synthetic molecule that appears to be designed for biological activity, potentially as a pharmaceutical agent. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and potential uses of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide is achieved by condensation of 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine, which itself is prepared from 2,6-difluorobenzonitrile through amination and cyclisation steps . This suggests that the synthesis of N~4~-(2-methoxybenzyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide would also require careful planning of the synthetic route, including protection and deprotection steps, to ensure the correct functional groups are present in the final molecule.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been determined using crystallography. For example, the crystal structure of the related compound mentioned above belongs to the monoclinic system and has specific cell parameters . This level of detail provides a three-dimensional understanding of the molecule, which is crucial for understanding how it might interact with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are likely to include amine formation, cyclisation, and condensation reactions. The specific reactions would depend on the starting materials and the functional groups present on the intermediates. The reactivity of the compound would also be influenced by the presence of electron-donating or withdrawing groups, such as the methoxy group in the benzyl portion of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of a morpholino group could affect the solubility and the ability to form hydrogen bonds, which in turn would influence the compound's bioavailability and interaction with biological targets. The related compounds have shown effective inhibition on the proliferation of cancer cell lines, suggesting that the compound may also possess biological activity . The benzamide derivatives discussed in another study were evaluated for gastrokinetic activity, indicating that the structural features of these molecules contribute to their biological effects .
Aplicaciones Científicas De Investigación
Synthesis and Evaluation in Medical Research
This compound has been explored for its potential in synthesizing various heterocyclic compounds, which are significant in medical research. For instance, a study by Abu‐Hashem et al. (2020) discusses the synthesis of novel compounds, including N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzo-difuran-2-carboxamide, that have shown promising anti-inflammatory and analgesic activities.
Imaging Agents in Neurodegenerative Diseases
In the field of neuroimaging, especially for Parkinson's disease, derivatives of this compound have been synthesized for potential use as imaging agents. Wang et al. (2017) synthesized a compound closely related to N4-(2-methoxybenzyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide, which may aid in imaging the LRRK2 enzyme in Parkinson's disease.
Antitubercular Activity
Research into antitubercular agents has also seen the application of this compound. A study by Badiger and Khazi (2013) highlights the synthesis of related compounds that exhibit significant antitubercular activity against Mycobacterium tuberculosis, contributing to the development of new treatment options.
Antimycobacterial and Cytotoxic Activities
Compounds derived from N4-(2-methoxybenzyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide have been investigated for their antimycobacterial activities. Miranda and Gundersen (2009) synthesized derivatives that showed potential as antimycobacterials. Additionally, Hassan et al. (2014) evaluated related compounds for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells.
Gastrokinetic Agents
The compound and its derivatives have been examined for their gastrokinetic activity. Kato et al. (1992) prepared and evaluated a series of derivatives for their effects on gastric emptying, showing potential as gastrokinetic agents.
Anti-hyperglycemic Properties
In diabetes research, derivatives of this compound have been synthesized and evaluated for their anti-hyperglycemic properties. Moustafa et al. (2021) discuss the synthesis of related carboximidamides, indicating their potential as therapeutic agents against diabetes.
Antibacterial and Cytotoxic Studies
The compound has relevance in antibacterial research as well. Patil et al. (2010) synthesized N-heterocyclic carbene-silver complexes derived from this compound, which showed high antibacterial activity and were evaluated for cytotoxicity on Caki-1 cell lines.
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-(6-morpholin-4-ylpyrimidin-4-yl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-28-17-5-3-2-4-15(17)11-21-20(27)16-12-26(14-24-16)19-10-18(22-13-23-19)25-6-8-29-9-7-25/h2-5,10,12-14H,6-9,11H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXWCPMSSDNRAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2530885.png)
![1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2530887.png)

![2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2530890.png)




![2-[(2-Cyclopropylphenyl)methyl-prop-2-ynylamino]acetic acid](/img/structure/B2530900.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2530901.png)



![2'-amino-6'-(hydroxymethyl)-5-nitro-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B2530905.png)